molecular formula C17H20N2O3 B5112875 2-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione

2-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione

Cat. No.: B5112875
M. Wt: 300.35 g/mol
InChI Key: XLMFTEKRNNGNQX-UHFFFAOYSA-N
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Description

2-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives, resulting in the formation of multifunctionalized isoindole-1,3-diones .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Solventless conditions and the use of environmentally friendly reagents are common practices. For example, the synthesis of isoindoline-1,3-dione derivatives under solventless conditions has been reported, which involves simple heating and relatively quick reactions .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as carbonyl and amine groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Properties

IUPAC Name

2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-6-5-7-12(2)19(11)15(20)10-18-16(21)13-8-3-4-9-14(13)17(18)22/h3-4,8-9,11-12H,5-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMFTEKRNNGNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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